2-[(3-Methylcyclopentyl)amino]propane-1,3-diol
CAS No.:
Cat. No.: VC17767809
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Methylcyclopentyl)amino]propane-1,3-diol -](/images/structure/VC17767809.png)
Specification
Molecular Formula | C9H19NO2 |
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Molecular Weight | 173.25 g/mol |
IUPAC Name | 2-[(3-methylcyclopentyl)amino]propane-1,3-diol |
Standard InChI | InChI=1S/C9H19NO2/c1-7-2-3-8(4-7)10-9(5-11)6-12/h7-12H,2-6H2,1H3 |
Standard InChI Key | CGRKAMMRZVNVSP-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(C1)NC(CO)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol, reflects its core structure:
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A propane-1,3-diol scaffold (HOCH₂CH(OH)CH₂OH) with hydroxyl groups at positions 1 and 3.
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A 3-methylcyclopentylamino group (-NH-C₅H₈(CH₃)) attached to the central carbon (C2).
The cyclopentyl ring introduces steric hindrance and chirality, which influence reactivity and biological activity .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₉H₁₉NO₂ |
Molecular Weight | 173.25 g/mol |
Hydrogen Bond Donors | 3 (2 OH, 1 NH) |
Hydrogen Bond Acceptors | 3 (2 OH, 1 NH) |
XLogP3 | ~0.5 (predicted) |
Synthesis and Structural Analogues
Synthetic Routes
While no explicit synthesis for 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol is documented, analogous compounds like N-isobutyl-alpha-methyl-DL-serinol and 2-{[(3-methylphenyl)methyl]amino}propane-1,3-diol suggest viable strategies:
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Reductive Amination: Reacting 3-methylcyclopentylamine with a diketone precursor (e.g., 2-oxopropane-1,3-diol) under hydrogenation conditions .
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Nucleophilic Substitution: Displacing a leaving group (e.g., tosylate) on propane-1,3-diol with 3-methylcyclopentylamine .
Table 2: Structural Analogues and Their Properties
The cyclopentyl group in the target compound likely enhances lipid solubility compared to serinol , while reducing crystallinity relative to aromatic analogs .
Physicochemical Properties
Predicted Physical Properties
Using quantitative structure-property relationship (QSPR) models and data from analogues:
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Melting Point: 80–85°C (similar to N-isobutyl-alpha-methyl-DL-serinol ).
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Solubility: Miscible in polar solvents (water, ethanol) due to hydroxyl and amino groups; logP ~0.5 indicates moderate lipophilicity .
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Stability: Susceptible to oxidation at the amino group; recommended storage under inert atmosphere .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure forms.
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Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.
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Computational Modeling: Predict binding affinities for neurological targets.
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